molecular formula C6H3F2NO2 B147775 2,4-Difluoronitrobenzene CAS No. 446-35-5

2,4-Difluoronitrobenzene

Cat. No. B147775
CAS RN: 446-35-5
M. Wt: 159.09 g/mol
InChI Key: RJXOVESYJFXCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoronitrobenzene is an organic compound with the chemical formula C6H3F2NO2. It is a yellow solid that is soluble in organic solvents and is used in the synthesis of pharmaceuticals, polymers, and other organic compounds. It is also used as an intermediate in the production of dyes, perfumes, and other chemicals. Its structure is characterized by a nitro group attached to the 2 and 4 positions of a benzene ring.

Scientific Research Applications

Chemical Reactions and Structures

  • 2,4-Difluoronitrobenzene reacts with amines like aniline and ammonia, forming products with unique crystalline forms. These include a hydrogen-bonded hexamer or paddle-wheel motif, which shows one-dimensional channels and a dense framework in its pure form (Plater & Harrison, 2015).

Thermodynamic Properties

  • The thermodynamic study of this compound (2,4-DFNB) involves determining standard molar enthalpies of formation in various phases. This research is crucial for understanding its combustion and vaporization behaviors, which are relevant in industrial applications (Ribeiro da Silva et al., 2010).

Synthesis Optimization

  • 2,4-Difluoro benzoic acid, a derivative of this compound, was synthesized with a focus on optimizing reaction conditions. This process demonstrates how modifications in synthesis can significantly increase yield, emphasizing the compound's versatility in chemical synthesis (Luan Fang, 2004).

Spectroscopic and Molecular Properties

  • Studies involving microwave spectroscopy and quantum chemical calculations have been used to investigate the internal rotation potential and molecular structure of this compound. This research is crucial for understanding its molecular behavior and potential applications in materials science (Larsen & Nielsen, 2014).

Application in Organometallic Chemistry

  • Partially fluorinated benzenes, including this compound, are recognized for their utility in organometallic chemistry and transition-metal-based catalysis. These compounds serve as solvents or ligands due to their modified electron density and chemical inertness, highlighting their role in facilitating various chemical reactions (Pike et al., 2017).

Biodegradation Studies

  • The biodegradation of difluorobenzenes, including this compound, has been studied in microbial strains like Labrys portucalensis. This research is significant for understanding environmental impacts and potential applications in waste management or bioremediation (Moreira et al., 2009).

Photoluminescence and Fluorination Studies

  • This compound has been studied for its photoluminescence and fluorination properties. These studies are crucial in developing new materials with specific optical and chemical properties, useful in various technological applications (Jiang et al., 2006).

Safety and Hazards

2,4-Difluoronitrobenzene is harmful to skin, eyes, and the respiratory system . It may be toxic if inhaled or swallowed . Prolonged exposure should be avoided and caution should be used when handling .

Future Directions

The future directions in the study of 2,4-Difluoronitrobenzene involve the development of nitration reactors by highlighting the advantages of continuous-flow microreactor systems . This offers guidance for potential applications within the chemical industry .

properties

IUPAC Name

2,4-difluoro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXOVESYJFXCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0032869
Record name 1-Nitro-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0032869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

446-35-5
Record name 2,4-Difluoronitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nitro-2,4-difluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Difluoronitrobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 2,4-difluoro-1-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Nitro-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0032869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-difluoro-4-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIFLUORONITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6398Y1D7JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoronitrobenzene
Reactant of Route 2
Reactant of Route 2
2,4-Difluoronitrobenzene
Reactant of Route 3
2,4-Difluoronitrobenzene
Reactant of Route 4
2,4-Difluoronitrobenzene
Reactant of Route 5
2,4-Difluoronitrobenzene
Reactant of Route 6
2,4-Difluoronitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.